4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide
Overview
Description
4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position and a hydrazide group linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide typically involves multiple steps:
Formation of the Pyridinecarboxylic Acid Derivative: The starting material, 4-pyridinecarboxylic acid, is synthesized through the oxidation of 4-methylpyridine using potassium permanganate under acidic conditions.
Coupling with Amino Acid Derivative: The carboxylic acid group is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with the amino acid derivative, 2-amino-3-methylbutanoic acid, to form an amide bond.
Hydrazide Formation: The resulting amide is treated with hydrazine hydrate under reflux conditions to yield the final hydrazide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the oxidation step and automated systems for the coupling and hydrazide formation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biochemical pathways and its potential use in treating certain diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the production of high-value products.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with amino acid residues in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar in structure but with the carboxylic acid group at the second position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The parent compound with the carboxylic acid group at the fourth position.
Uniqueness
4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide is unique due to the presence of the hydrazide group linked to an amino acid derivative. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-[(2S)-2-amino-3-methylbutanoyl]pyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)9(12)11(17)15-14-10(16)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3,(H,14,16)(H,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASGLUQXACSURO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NNC(=O)C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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